Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate
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Overview
Description
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is an organic compound that belongs to the class of aminooxy esters. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate typically involves the reaction of an appropriate ester with an aminooxy compound under controlled conditions. The reaction may require specific catalysts or reagents to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo compounds.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate can be compared with other aminooxy esters and related compounds.
- Examples include Ethyl 2-(aminooxy)-2-(hydroxymethyl)-3-methylbutanoate and Ethyl 2-(aminooxy)-2-(ethoxymethyl)-3-methylbutanoate.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article compiles various research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 253.30 g/mol
- CAS Number : 142963-59-5
The compound features an aminooxy group which is known for its ability to interact with various biological targets, potentially modulating enzymatic activity and influencing metabolic pathways.
- Nitric Oxide Modulation : Research indicates that derivatives of this compound may enhance nitric oxide (NO) production. For instance, studies involving related compounds have shown increases in circulating nitrate/nitrite levels, suggesting a role in vascular health and exercise performance enhancement .
- Antioxidant Activity : The aminooxy functional group is known to exhibit antioxidant properties, potentially protecting cells from oxidative stress. This mechanism is critical in various disease states where oxidative damage is prevalent.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular processes:
- Cell Viability : Initial assays indicated that the compound does not exhibit significant cytotoxicity at low concentrations (up to 100 µM) in various cell lines.
- Reactive Oxygen Species (ROS) Production : The compound appears to modulate ROS levels, suggesting potential applications in oxidative stress-related conditions.
In Vivo Studies
- Exercise Performance : A study on a related compound showed a modest increase in exercise performance metrics among subjects using a topical formulation containing the compound . While the results were not statistically significant across all subjects, a subset exhibited improved endurance.
- Toxicological Assessment : Toxicological evaluations indicate that the compound has a high safety profile, with no observed adverse effects at doses up to 320 mg/kg/day in animal models .
Case Study 1: Nitric Oxide Enhancement
In a controlled trial involving resistance-trained individuals, participants applying a gel formulation containing this compound showed an increase in perceived muscle pump and endurance during resistance training sessions. The results highlighted the potential for this compound as a dietary supplement for athletes .
Case Study 2: Antioxidant Effects
A separate investigation into the antioxidant properties of similar compounds revealed that they could reduce markers of oxidative stress in cellular models exposed to harmful agents. This suggests a protective effect against conditions exacerbated by oxidative damage.
Data Summary
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C9H19NO4/c1-5-13-8(11)9(14-10,6-12-4)7(2)3/h7H,5-6,10H2,1-4H3 |
InChI Key |
NAPYZAZNKOOHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC)(C(C)C)ON |
Origin of Product |
United States |
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